tert-Butyl 1H-benzo[d]imidazole-1-carboxylate
Overview
Description
“tert-Butyl 1H-benzo[d]imidazole-1-carboxylate” is a chemical compound with the molecular formula C12H14N2O2 . It is a type of benzimidazole, which is a class of heterocyclic aromatic organic compounds. This particular compound has been mentioned in the context of medicinal chemistry, specifically as a potential inhibitor for Pseudomonas aeruginosa infections .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 1H-benzo[d]imidazole-1-carboxylate” consists of a benzimidazole ring attached to a tert-butyl carboxylate group . The exact mass of the molecule is 218.105527694 g/mol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 218.25 g/mol, an XLogP3-AA value of 2.7, and a topological polar surface area of 44.1 Ų . It has no hydrogen bond donors and three hydrogen bond acceptors .Scientific Research Applications
Structural Analysis and Hydrogen Bond Interactions : Das et al. (2016) synthesized two carbamate derivatives, one of which is closely related to tert-Butyl 1H-benzo[d]imidazole-1-carboxylate. They explored the interplay of strong and weak hydrogen bonds in the crystal structures of these compounds, emphasizing how hydrogen bonding assembles molecules into three-dimensional architectures. This research is significant in understanding molecular interactions and designing new materials (Das et al., 2016).
Chemosensors for Ion Detection : Imidazole derivatives, including those related to tert-Butyl 1H-benzo[d]imidazole-1-carboxylate, have been studied by Emandi et al. (2018) for their potential as reversible luminescent sensors for detecting cyanide and mercury ions. This application is vital in environmental monitoring and public health (Emandi et al., 2018).
Antitumor Agent Synthesis : Abonía et al. (2011) synthesized novel benzimidazole derivatives, closely related to tert-Butyl 1H-benzo[d]imidazole-1-carboxylate, as potential antitumor agents. Their research showed significant activity against various cancer cell lines, highlighting the potential of these compounds in cancer therapy (Abonía et al., 2011).
Synthesis in Organic Chemistry : Pooi et al. (2014) explored the synthesis of 1,4-diaryl-1H-imidazoles, using a method that potentially includes tert-Butyl 1H-benzo[d]imidazole-1-carboxylate derivatives. This research is significant for advancing synthetic methods in organic chemistry (Pooi et al., 2014).
Electrochemical Properties and Polymer Synthesis : Ozelcaglayan et al. (2012) synthesized a new benzimidazole unit and studied its electrochemical properties for use in donor-acceptor-donor type polymers. This research contributes to the development of new materials with potential applications in electronics and photonics (Ozelcaglayan et al., 2012).
properties
IUPAC Name |
tert-butyl benzimidazole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-8-13-9-6-4-5-7-10(9)14/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CROWJIMGVQLMPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=NC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560898 | |
Record name | tert-Butyl 1H-benzimidazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20560898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 1H-benzo[d]imidazole-1-carboxylate | |
CAS RN |
127119-07-7 | |
Record name | tert-Butyl 1H-benzimidazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20560898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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